Bienvenue dans la boutique en ligne BenchChem!

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole

anticonvulsant selectivity strychnine-induced seizures structure-activity relationship

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole (CAS 116850-47-6, molecular formula C10H10FN3O2S, MW 255.27 g/mol) is a fully characterized 1,2,4-triazole derivative developed within the Merrell Dow (later Aventis) anticonvulsant/antispastic program. The compound features three key structural modules: a 2-fluorophenyl group at the 3-position, a methyl group at N-4, and a methylsulfonyl (–SO2CH3) substituent at the 5-position of the 4H-1,2,4-triazole ring.

Molecular Formula C10H10FN3O2S
Molecular Weight 255.27 g/mol
CAS No. 116850-47-6
Cat. No. B12920544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole
CAS116850-47-6
Molecular FormulaC10H10FN3O2S
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2F
InChIInChI=1S/C10H10FN3O2S/c1-14-9(7-5-3-4-6-8(7)11)12-13-10(14)17(2,15)16/h3-6H,1-2H3
InChIKeyYGMQOVFCJMPTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole (CAS 116850-47-6): Core Chemical Identity and Procurement Context


3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole (CAS 116850-47-6, molecular formula C10H10FN3O2S, MW 255.27 g/mol) is a fully characterized 1,2,4-triazole derivative developed within the Merrell Dow (later Aventis) anticonvulsant/antispastic program [1]. The compound features three key structural modules: a 2-fluorophenyl group at the 3-position, a methyl group at N-4, and a methylsulfonyl (–SO2CH3) substituent at the 5-position of the 4H-1,2,4-triazole ring [2]. It belongs to the 3-aryl-5-alkylsulfonyl-4H-1,2,4-triazole subclass, distinct from the 5-aryl-3-alkylthio isomeric series that dominated the primary medicinal chemistry publication (Kane et al., J. Med. Chem. 1994) [3]. Its synthesis, involving oxidation of the corresponding 5-methylthio precursor with m-chloroperoxybenzoic acid, is documented in US Patent 5,143,933 [4]. The compound is explicitly named in multiple patent families as a specifically preferred embodiment for muscle relaxant, spasmolytic, anticonvulsant, and anxiolytic applications [1][4].

Why 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole Cannot Be Replaced by In-Class Triazole Analogs for Neuroscience Research and Procurement


Compounds within the 1,2,4-triazole anticonvulsant/antispastic class exhibit profound sensitivity to three structural variables—fluorine substitution position on the aryl ring, sulfur oxidation state (thioether vs. sulfoxide vs. sulfone), and the regiochemical relationship between aryl and sulfur-containing substituents—that preclude generic interchangeability [1]. The primary publication by Kane et al. (1994) demonstrated that isomeric 3-aryl-5-(alkylthio)-1H-triazoles were 'essentially inactive as anticonvulsants' compared to the 5-aryl-3-(alkylthio)-4H-triazole series, establishing that even positional isomerism abolishes activity [2]. Within the active 4H-1,2,4-triazole series, the oxidation state of sulfur critically modulates both potency and selectivity: the methylsulfonyl derivative of the 3-fluorophenyl regioisomer (3aa) was reported as the 'most selective antagonist' of strychnine-induced convulsions, whereas the methylthio analog (3s) was the 'most potent antagonist,' illustrating a potency-versus-selectivity trade-off governed by sulfur oxidation [2]. The presence of a 2-fluorine atom on the phenyl ring introduces additional differentiation through altered lipophilicity (computed XLogP3 = 0.8 for the target compound versus ~0.3 for the non-fluorinated phenyl analog MDL-27531 per PubChem data), metabolic stability, and 19F-NMR spectroscopic handle properties documented in the long-range fluorine-proton coupling study by Staeger and Huber (J. Heterocyclic Chem., 1995) [3][4]. These multi-dimensional structure-activity relationships mean that substituting any closely related analog—whether the non-fluorinated MDL-27531 (CAS 116850-44-3), the 3-fluorophenyl isomer (CAS 144165-21-9), or the reduced sulfide form (CAS 116850-50-1)—yields a functionally distinct entity with non-interchangeable pharmacological, physicochemical, and analytical properties.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole vs. Closest Analogs


Sulfur Oxidation State Determines Anticonvulsant Selectivity Profile: Methylsulfonyl vs. Methylthio

The methylsulfonyl (–SO2CH3) oxidation state confers a fundamentally different anticonvulsant selectivity profile compared to the methylthio (–SCH3) analog. In the closely related 5-aryl-3-substituted-4H-1,2,4-triazole series (Kane et al., 1994), the methylsulfonyl-bearing compound 3aa [5-(3-fluorophenyl)-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole] was explicitly identified as the 'most selective antagonist' of strychnine-induced convulsions, whereas the methylthio analog 3s was the 'most potent antagonist' [1]. This demonstrates that sulfur oxidation from sulfide to sulfone shifts the pharmacological profile from broad potency toward target-selective antagonism, a critical differentiation for experimental applications where glycine-receptor-mediated selectivity is paramount [1]. The target compound, bearing the methylsulfonyl group at the 5-position, is positioned within this sulfone subclass that the inventors associated with glycine-agonist-like functional properties and GABAA receptor modulation [2].

anticonvulsant selectivity strychnine-induced seizures structure-activity relationship glycine receptor agonism

Fluorine Substitution Position Confers Distinct Pharmacological Identity: 2-Fluorophenyl vs. Non-Fluorinated Phenyl (MDL-27531)

The target compound incorporates a 2-fluorophenyl substituent at the 3-position of the triazole ring, differentiating it from the extensively studied non-fluorinated phenyl analog MDL-27531 (CAS 116850-44-3; 4-methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole). MDL-27531 was advanced to Phase 1 clinical evaluation for epilepsy (Aventis) and demonstrated an intraperitoneal ED50 of 12.8 mg/kg against strychnine-induced seizures in mice, with an oral ED50 of 7.3 mg/kg, and reduced hyperreflexia in spinal cord-transected rats at 10 mg/kg i.p. (42.9 ± 12.7% of control integrated activity) [1][2]. While the target compound's specific in vivo ED50 has not been published in peer-reviewed literature indexed under its CAS number, the 2-fluorine substitution represents a deliberate medicinal chemistry strategy employed by the Merrell Dow team: Staeger and Huber specifically synthesized multiple 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent at either the 3- or 5-position, documenting the unique through-space 19F-1H and 19F-13C coupling patterns that serve as both analytical distinguishing features and evidence of conformational constraints imposed by ortho-fluorine [3]. The computed lipophilicity (XLogP3 = 0.8 for the target compound) is moderately higher than the non-fluorinated phenyl series, consistent with the established effect of aryl fluorine on blood-brain barrier penetration [4].

fluorine substitution metabolic stability lipophilicity CNS drug design

Regioisomeric Positioning Dictates Anticonvulsant Activity: 3-Aryl-5-sulfonyl vs. 5-Aryl-3-sulfonyl Triazole Series

The target compound belongs to the 3-aryl-5-(alkylsulfonyl)-4H-1,2,4-triazole series, which is regioisomeric with respect to the 5-aryl-3-(alkylthio/sulfonyl)-4H-1,2,4-triazole series featured in the primary medicinal chemistry publication by Kane et al. (1994) [1]. Critically, that publication established that the isomeric 1H-1,2,4-triazoles (both 3-aryl-5-(alkylthio)-1H and 5-aryl-3-(alkylthio)-1H series) were 'essentially inactive as anticonvulsants,' while only the 4H-1,2,4-triazole N4-methylated series demonstrated robust activity [1]. Within the active 4H series, the 5-aryl-3-substituted regioisomers (such as compound 3aa and 3s) and the 3-aryl-5-substituted regioisomers (such as the target compound) represent distinct chemical entities with different pharmacological profiles. The target compound's specific arrangement—aryl at C3, sulfonyl at C5, methyl at N4—is explicitly listed among the 'specifically preferred compounds' in EP0276793B1 and is distinguished from the 5-aryl-3-methylsulfonyl arrangement (MDL-27531) that was advanced to clinical evaluation [2].

regioisomerism anticonvulsant activity structure-activity relationship triazole isomer comparison

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile vs. Non-Fluorinated Analog

The presence of the ortho-fluorine atom on the phenyl ring of the target compound alters key physicochemical descriptors relative to the non-fluorinated phenyl analog MDL-27531. Based on PubChem computed properties, the target compound (CAS 116850-47-6) has an XLogP3-AA value of 0.8, five hydrogen bond acceptor atoms, and zero hydrogen bond donor atoms [1]. In contrast, MDL-27531 (CAS 116850-44-3) has a lower molecular weight (237.28 g/mol vs. 255.27 g/mol) and lacks the fluorine atom's electronic effects [2]. The introduction of fluorine at the 2-position of the phenyl ring is a well-precedented strategy in CNS drug design to enhance metabolic stability by blocking CYP450-mediated aromatic hydroxylation, increase membrane permeability through moderate lipophilicity elevation, and provide a 19F magnetic resonance handle for in vitro and in vivo tracking studies [3]. The long-range 19F-1H coupling constants documented by Staeger and Huber (1995) provide unambiguous spectroscopic fingerprints that distinguish 2-fluorophenyl triazole derivatives from their 3- or 4-fluorophenyl isomers, enabling analytical verification of chemical identity [4].

lipophilicity XLogP3 blood-brain barrier penetration physicochemical profiling CNS drug-likeness

Primary Research and Industrial Application Scenarios for 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole (CAS 116850-47-6)


Glycine Receptor and GABAA Receptor Mechanism-of-Action Studies in Spinal Cord Preparations

The compound is structurally positioned within the 3-aryl-5-alkylsulfonyl-4H-1,2,4-triazole subclass that Kane et al. (1994) demonstrated to act functionally as glycine receptor agonists and, for the sulfone analog MDL-27531, to enhance muscimol-stimulated 36Cl− influx via GABAA receptor modulation in rat cerebellar membranes [1]. Researchers investigating glycine-GABAA crosstalk in spinal cord motorneuron preparations can employ this compound as a 2-fluorophenyl-substituted tool distinct from the extensively characterized MDL-27531, with the fluorine atom enabling 19F-NMR-based distribution and metabolism studies [2]. The compound's classification as a 'specifically preferred compound' in multiple Merrell Dow patents indicates it was prioritized within the inventors' own SAR exploration [3].

Structure-Activity Relationship (SAR) Studies on Aryl Fluorine Position Effects in Triazole Anticonvulsants

This compound serves as the 2-fluorophenyl member of a matched molecular pair series that includes the non-fluorinated phenyl analog (MDL-27531, CAS 116850-44-3) and the 3-fluorophenyl analog (CAS 144165-21-9) [1][2]. Systematic comparison across these three compounds allows investigation of how the fluorine substitution position on the aryl ring modulates anticonvulsant potency, selectivity for strychnine-induced versus pentylenetetrazole-induced seizures, and in vitro receptor binding profiles at glycine and GABAA receptors. The distinct 19F-1H coupling patterns documented by Staeger and Huber (1995) provide unambiguous analytical verification of regioisomeric identity, preventing confounding by isomeric impurities [3].

In Vivo Antispastic Activity Screening in Spinal Cord Injury Models

The patent family (US5158968A) specifically claims the use of 3-aryl-5-alkylsulfonyl-4H-1,2,4-triazoles, including the target compound, for treatment of chronic hyperreflexia due to spinal trauma [1]. The related sulfone MDL-27531 demonstrated efficacy in reducing hyperreflexia in rats with spinal cord transections (5-10 weeks post-injury), reducing integrated reflex activity to 42.9 ± 12.7% of control at 10 mg/kg i.p. [1]. The target compound, bearing the 2-fluorophenyl modification, is suitable for comparative efficacy evaluation in similar spinal cord injury models to assess whether ortho-fluorine substitution improves the therapeutic window or duration of action relative to the clinical candidate MDL-27531.

19F-NMR-Based Pharmacokinetic and Tissue Distribution Studies

The presence of a single fluorine atom at the 2-position of the phenyl ring provides a specific 19F nuclear magnetic resonance probe that is absent in the non-fluorinated MDL-27531 [1]. This enables non-invasive 19F-NMR spectroscopy or 19F-MRI studies of compound distribution in tissue homogenates, cerebrospinal fluid, or whole organs following systemic administration. The long-range through-space 19F-1H coupling constants characterized by Staeger and Huber provide reference spectroscopic parameters for confirming intact compound versus potential defluorinated metabolites [2]. This analytical capability is particularly valuable for CNS-targeted compounds where brain-to-plasma concentration ratios are critical parameters.

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.